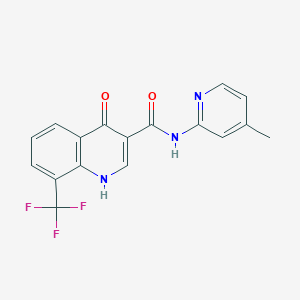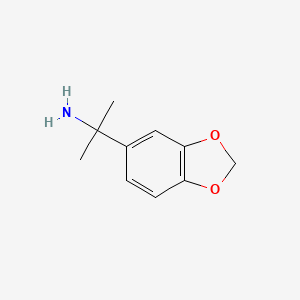
2-(2H-1,3-benzodioxol-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2H-1,3-benzodioxol-5-yl)propan-2-amine” is a metabolite of MDMA . It is a synthetic amphetamine derivative with stimulant and hallucinogenic properties . It is also known as 1-(1,3-Benzodioxol-5-yl)-2-propanol .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization and Potential Therapeutic Applications
The compound has been studied for its affinity and selectivity towards κ-opioid receptors (KORs), showing potential for the treatment of depression and addiction disorders. The research reveals its ability to block KOR and MOR agonist-induced analgesia in rats and demonstrates its antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior. These findings suggest a promising avenue for developing new treatments for depression and substance abuse disorders (S. Grimwood et al., 2011).
Material Science and Chemistry
The exploration of novel functionalized hydantoin derivatives and their conversion to 5-(Z) Arylidene-4H-imidazoles under microwave-assisted synthesis conditions marks a significant contribution to the field of organic chemistry. This research offers insights into the synthesis methodologies that can be employed to create compounds with potential biological activities, indicating the compound's versatility in chemical synthesis (S. Kamila et al., 2011).
Advanced Material Development
In the development of advanced materials, the compound has been integrated into the synthesis of inorganic-organic hybrid compounds. Utilizing isopolymolybdate as a building block with multidentate N-donor molecules, researchers have synthesized various hybrid compounds characterized by their unique structures and properties. These compounds have been studied for their electrochemical properties and photocatalytic activities, suggesting their potential application in environmental remediation and energy conversion (Haiyang Guo et al., 2019).
Antimicrobial and Antibacterial Activity
The synthesis and evaluation of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine have unveiled their antimicrobial properties. These compounds, through their structural modification and biological activity studies, have demonstrated their potential as moderately effective inhibitors against various bacterial strains, presenting a new direction for the development of antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).
Analytical Toxicology
The compound's derivatives have been the subject of toxicokinetic studies, providing crucial information on their metabolism, plasma protein binding, and detectability in urine, which is vital for clinical and forensic toxicology. Such studies help in understanding the drug-drug interactions, elimination routes, and developing effective screening procedures for detecting substance abuse (Lilian H. J. Richter et al., 2019).
Safety and Hazards
“2-(2H-1,3-benzodioxol-5-yl)propan-2-amine” is a controlled substance due to its hallucinogenic properties . Adverse effects reported for similar substances include tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMKHUHIDJZOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556053-68-0 |
Source


|
| Record name | 2-(1,3-dioxaindan-5-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)
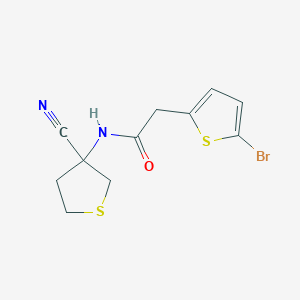
![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)


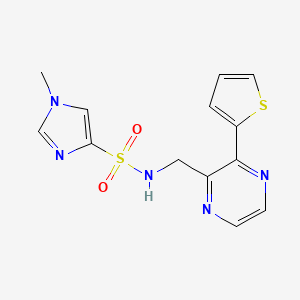

![[5-(Butoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2677963.png)
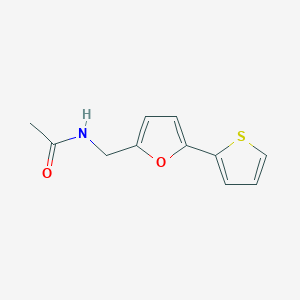

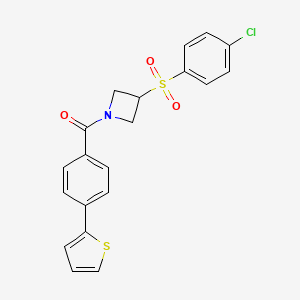
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)
